molecular formula C11H5Cl3F4N2O3 B2818461 2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid CAS No. 1078634-12-4

2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid

Cat. No.: B2818461
CAS No.: 1078634-12-4
M. Wt: 395.52
InChI Key: ZJOALYCPSUARJJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of chloro, difluoro, and imidazo[1,2-a]pyridine groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and difluoro groups: This step involves the chlorination and fluorination of the imidazo[1,2-a]pyridine core using reagents such as thionyl chloride and hydrogen fluoride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale cyclization reactions: Utilizing continuous flow reactors to enhance efficiency and yield.

    Advanced purification techniques: Such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:

    Substitution reactions: Where the chloro or difluoro groups can be replaced by other functional groups.

    Oxidation and reduction reactions: Modifying the oxidation state of the compound.

    Hydrolysis: Breaking down the compound in the presence of water.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution reactions: Products with different functional groups replacing the chloro or difluoro groups.

    Oxidation reactions: Oxidized derivatives of the original compound.

    Reduction reactions: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to various biological effects.

    Interfere with cellular processes: Affecting cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone: Shares structural similarities with other imidazo[1,2-a]pyridine derivatives.

    2-Chloro-2,2-difluoroacetic acid: Similar to other difluoroacetic acid derivatives.

Uniqueness

    Unique reactivity: Due to the presence of both chloro and difluoro groups.

    Distinct biological activity: Resulting from its specific molecular structure.

This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

1078634-12-4

Molecular Formula

C11H5Cl3F4N2O3

Molecular Weight

395.52

IUPAC Name

2-chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid

InChI

InChI=1S/C9H4Cl2F2N2O.C2HClF2O2/c10-5-1-2-7-14-3-6(15(7)4-5)8(16)9(11,12)13;3-2(4,5)1(6)7/h1-4H;(H,6,7)

InChI Key

ZJOALYCPSUARJJ-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(N2C=C1Cl)C(=O)C(F)(F)Cl.C(=O)(C(F)(F)Cl)O

solubility

not available

Origin of Product

United States

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